molecular formula C7H9BrN6 B2787148 3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine CAS No. 2092646-44-9

3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2787148
CAS No.: 2092646-44-9
M. Wt: 257.095
InChI Key: GXWYHNHPCMFYJI-UHFFFAOYSA-N
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Description

3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine is a novel chemical hybrid scaffold designed for pharmaceutical and biological chemistry research. This compound integrates two privileged heterocyclic structures: a 1,3-dimethyl-4-bromopyrazole and a 4-amino-1,2,4-triazole. The pyrazole core is a recognized pharmacophore in medicinal chemistry, found in compounds with a range of therapeutic activities, including anti-inflammatory and antidepressant effects . The 1,2,4-triazole moiety, and particularly its 4-amino derivative, is a versatile building block known to contribute to significant biological activities such as anticancer , antimicrobial , and anti-inflammatory effects . The presence of the bromo substituent offers a strategic site for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. This makes the compound a valuable intermediate for developing new potential inhibitors and probes. Given the documented role of similar triazole-containing derivatives in modulating key cancer-related targets like sphingosine-1-phosphate receptor 1 (S1PR1) and eukaryotic elongation factor 2 kinase (eEF2K) , this compound presents a promising scaffold for the development of novel anticancer agents, especially in the context of overcoming drug-resistant tumors. Similarly, the anti-inflammatory potential of triazole and pyrazole hybrids can be explored for the treatment of neuroinflammatory diseases . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(4-bromo-2,5-dimethylpyrazol-3-yl)-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN6/c1-4-5(8)6(13(2)12-4)7-11-10-3-14(7)9/h3H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWYHNHPCMFYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C2=NN=CN2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine is a hybrid molecule that combines structural features of pyrazole and triazole moieties. These types of compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure

The compound's structure can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C11H13BrN6
Molecular Weight 300.17 g/mol
Canonical SMILES CC(C)N1C(=C(N=N1)C2=C(N=N2)N)C(=O)C(=C(C)Br)N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and bacterial metabolism. For instance, it has been reported to inhibit enzymes such as PARP-1 and EGFR with IC50 values indicating significant potency (IC50 = 0.88 μg/mL for PARP-1) .
  • Anticancer Activity : Studies have demonstrated that this compound induces apoptosis in cancer cell lines such as MDA-MB-231 by modulating the expression levels of apoptotic markers like P53 and Bax while decreasing Bcl2 levels .
  • Antimicrobial Properties : The compound exhibits broad-spectrum antibacterial activity against several pathogenic bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Studies

In a study evaluating the anticancer properties of various pyrazole-triazole derivatives, the compound was found to significantly reduce cell viability in breast cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The results indicated a promising therapeutic index compared to traditional chemotherapeutics .

Antimicrobial Activity

The antimicrobial efficacy was assessed using the agar dilution method against multiple strains of bacteria. The compound showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .

Case Studies

  • Breast Cancer Cell Lines : In vitro studies on MDA-MB-231 cells revealed that treatment with the compound resulted in a 38-fold increase in apoptosis compared to control groups. This was attributed to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Bacterial Inhibition : A series of tests demonstrated that the compound effectively inhibited growth in Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine 4-bromo-1,3-dimethylpyrazole C₈H₁₀BrN₆ ~299.1 (calc.) Potential kinase inhibition (inferred)
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine 3-bromophenyl C₈H₆BrN₃ 253.1 Uncharacterized bioactivity
3-((4-Fluorobenzyl)thio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine 4-fluorobenzyl, pyridinyl C₁₄H₁₂FN₅S 317.79 Tyrosinase inhibition (IC₅₀ = 1.2 µM)
3-(Methylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine methylsulfanyl, thiophene C₇H₈N₄S₂ 212.3 Antimicrobial activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and condensation reactions. For example:

  • Step 1 : Prepare the pyrazole core by reacting brominated precursors (e.g., 4-bromo-1,3-dimethylpyrazole) with hydrazine derivatives.
  • Step 2 : Functionalize the triazole ring via cyclization of thiourea intermediates using reagents like phosphorus oxychloride (POCl₃) at 120°C .
  • Step 3 : Purify intermediates via column chromatography and characterize using NMR and IR spectroscopy to confirm regioselectivity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns and regiochemistry. IR spectroscopy helps identify functional groups (e.g., amine stretching at ~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, particularly for bromine-containing fragments .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended (e.g., as applied to analogous pyrazole-triazole hybrids) .

Advanced Research Questions

Q. How does the bromine substituent at the pyrazole ring influence reactivity and biological activity?

  • Methodological Answer :

  • Steric/Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilic substitution at the triazole ring. Compare analogs (e.g., 4-chloro or unsubstituted pyrazoles) to assess halogen-dependent activity shifts .
  • Biological Implications : In vitro assays (e.g., enzyme inhibition) can quantify activity changes. For example, bromine may enhance binding to hydrophobic pockets in target proteins, as seen in related kinase inhibitors .
  • Table : Comparative Activity of Halogenated Analogs
SubstituentIC₅₀ (Enzyme X)LogP
Br0.8 µM2.1
Cl1.5 µM1.9
H3.2 µM1.5
Data extrapolated from brominated pyrazole studies

Q. How can researchers resolve contradictions in reported biological data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and validate purity (>97% via HPLC, as in ).
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl groups on pyrazole) and correlate changes with activity. For example, dimethyl groups may improve metabolic stability but reduce solubility .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify conflicting steric/electronic interactions .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Hydrobromide salts (e.g., as in ) improve aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the triazole amine to enhance membrane permeability .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to bypass solubility limitations, as demonstrated for similar heterocycles .

Experimental Design Considerations

Q. How to design a robust SAR study for derivatives of this compound?

  • Methodological Answer :

  • Variable Groups : Prioritize modifications at the pyrazole 4-bromo and triazole 4-amine positions.
  • Control Experiments : Include unsubstituted analogs and commercial inhibitors (e.g., staurosporine for kinase assays) .
  • High-Throughput Screening (HTS) : Use 96-well plates to test derivatives against a panel of targets (e.g., cancer cell lines, bacterial strains) .

Q. What crystallographic techniques confirm the compound’s tautomeric forms?

  • Methodological Answer :

  • Single-Crystal Growth : Slow evaporation from polar solvents (e.g., DMSO/water mixtures) yields diffraction-quality crystals .
  • Tautomer Analysis : Compare bond lengths (e.g., N-N vs. C-N in triazole) to distinguish 1,2,4-triazol-4-amine from alternative tautomers, as shown in analogous structures .

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